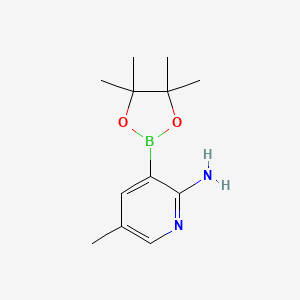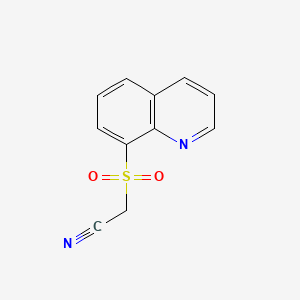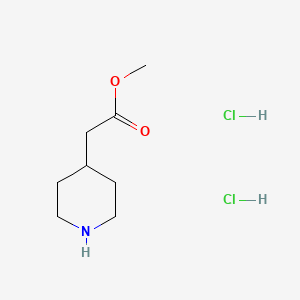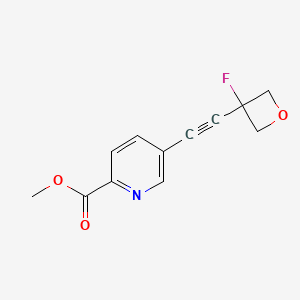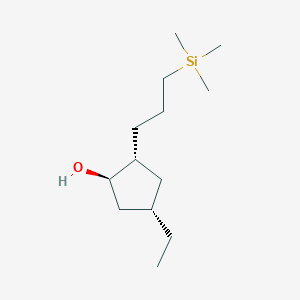
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol: is a chiral cyclopentanol derivative. This compound is characterized by its unique structure, which includes an ethyl group and a trimethylsilylpropyl group attached to a cyclopentanol ring. The stereochemistry of the compound is defined by the (1R,2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a Diels-Alder reaction, followed by reduction.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Trimethylsilylpropyl Group: The trimethylsilylpropyl group can be attached through a hydrosilylation reaction, where a silylating agent is used to introduce the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. Catalysts and reaction conditions are often fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions involving cyclopentanol derivatives.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol depends on its specific application. In enzyme studies, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. In drug development, the compound’s chiral centers may interact with biological targets, influencing its pharmacological activity.
Comparison with Similar Compounds
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone: The ketone derivative of the compound.
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentylamine: The amine derivative of the compound.
Uniqueness:
Chirality: The specific (1R,2R,4S) configuration of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol gives it unique stereochemical properties.
Functional Groups: The presence of both an ethyl group and a trimethylsilylpropyl group attached to the cyclopentanol ring distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H28OSi |
|---|---|
Molecular Weight |
228.45 g/mol |
IUPAC Name |
(1R,2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
InChI Key |
ZHTGEGSPKNHQHH-YNEHKIRRSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]([C@@H](C1)O)CCC[Si](C)(C)C |
Canonical SMILES |
CCC1CC(C(C1)O)CCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)


![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)


![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
